1-Chloro-2-iodo-4-isopropoxybenzene
Description
1-Chloro-2-iodo-4-isopropoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 1), iodine (position 2), and an isopropoxy group (position 4). Its molecular formula is C₉H₁₀ClIO, with a molecular weight of 296.5 g/mol. The iodine atom introduces significant steric bulk and enhanced leaving-group propensity, while the isopropoxy group contributes polarity due to its ether oxygen. This compound is of interest in organic synthesis, particularly in cross-coupling reactions, where iodoarenes are often superior to chloro- or bromo-analogs due to iodine’s reactivity .
Properties
IUPAC Name |
1-chloro-2-iodo-4-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClIO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEIHUNTWXNFFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-iodo-4-isopropoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Halogenation: Aniline undergoes halogenation to introduce chlorine and iodine atoms.
Etherification: The final step involves the etherification of the halogenated benzene with isopropyl alcohol to introduce the isopropoxy group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and etherification processes under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts, controlled temperature, and pressure to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-iodo-4-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Chloro-2-iodo-4-isopropoxybenzene has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology:
Mechanism of Action
The mechanism of action of 1-Chloro-2-iodo-4-isopropoxybenzene involves its reactivity towards various electrophiles and nucleophiles. The presence of chlorine and iodine atoms makes the compound susceptible to nucleophilic attack, while the isopropoxy group can participate in hydrogen bonding and other interactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared below with structurally related halogenated benzene derivatives, focusing on substituent effects, molecular properties, and reactivity.
2.1. Substituent Analysis
Halogen Type and Position :
- 1-Chloro-2-iodo-4-isopropoxybenzene : Combines chlorine (electron-withdrawing) and iodine (bulky, polarizable) at positions 1 and 2.
- 1-Chloro-3-isopropyl-4-methylbenzene (CAS 20068-14-8): Features chlorine at position 1, isopropyl at position 3, and methyl at position 4. Lacks iodine and ether groups, making it less polar and reactive toward nucleophilic substitution .
Functional Groups: The isopropoxy group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, acetone) compared to the non-polar isopropyl and methyl groups in 1-Chloro-3-isopropyl-4-methylbenzene.
2.2. Physical and Chemical Properties
- Molecular Weight : The iodine atom and isopropoxy group in the target compound increase its molecular weight by ~128 g/mol compared to 1-Chloro-3-isopropyl-4-methylbenzene.
- Solubility: The isopropoxy group improves solubility in polar solvents, whereas 1-Chloro-3-isopropyl-4-methylbenzene is predominantly soluble in non-polar solvents (e.g., hexane) .
2.3. Reactivity Trends
- Nucleophilic Aromatic Substitution (NAS) :
- The iodine in this compound acts as a superior leaving group compared to chlorine, enabling faster NAS reactions.
- In contrast, 1-Chloro-3-isopropyl-4-methylbenzene undergoes NAS only under harsh conditions due to chlorine’s poor leaving-group ability.
- Electrophilic Substitution :
- The isopropoxy group (electron-donating via resonance) activates the benzene ring toward electrophilic attack at the ortho/para positions, whereas the methyl and isopropyl groups in the analog provide steric hindrance but minimal electronic activation.
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